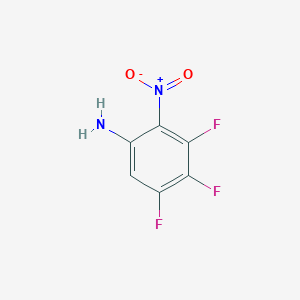

3,4,5-Trifluoro-2-nitroaniline

説明

Current Significance within Synthetic Organic Chemistry

3,4,5-Trifluoro-2-nitroaniline is recognized as a key "building block" in synthetic organic chemistry. fluorochem.co.ukbldpharm.com Its utility stems from the presence of multiple reactive sites that can be chemically altered to build more complex molecules. The amino (-NH₂) and nitro (-NO₂) groups are particularly important functional handles. For instance, the nitro group can be reduced to form a second amino group, creating a trifluorinated diamine, while the existing amino group can undergo diazotization for subsequent coupling reactions.

The general class of fluorinated anilines are established as important intermediates for producing active ingredients in pharmaceuticals and agrochemicals. google.com Standard synthetic pathways often involve the nitration of a fluorinated aromatic compound followed by the reduction of the resulting nitro compound to the desired aniline (B41778). google.com The presence of fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, which can enhance reactivity and provide stability in various reaction conditions. chemimpex.com

Relevance as a Building Block for Advanced Molecular Architectures

The true potential of this compound is realized when it is used to construct advanced, functional molecular architectures. The trifluorinated phenyl core is a desirable motif in medicinal chemistry and materials science. ontosight.aihopemaxchem.com

A significant application of such fluorinated building blocks is in modern palladium-catalyzed cross-coupling reactions. For example, a patented method for synthesizing 3,4,5-trifluoro-2'-nitrobiphenyl—an important intermediate for fungicides—utilizes a Suzuki-Miyaura coupling reaction with 3,4,5-trifluorobenzeneboronic acid. google.com This highlights a key synthetic strategy where the trifluorophenyl unit, derivable from compounds like this compound, can be incorporated into larger bi-aryl systems. google.com

Furthermore, fluorinated 2-nitroaniline (B44862) derivatives are direct precursors to complex fluorinated heterocycles. Research has shown that derivatives of 2-nitroaniline can be used to synthesize 5-fluoro substituted 1,10-phenanthrolines via Skraup–Debner–Miller reactions. nih.govmdpi.com These resulting phenanthroline structures are valuable ligands capable of forming stable complexes with metals, such as lanthanoids, for applications in materials science. nih.govmdpi.com

Interactive Table 2: Synthetic Utility of the this compound Scaffold

| Reaction Type | Potential Product Class | Application Area |

|---|---|---|

| Reduction of Nitro Group | Trifluorinated Phenylenediamines | Polymer Synthesis, Heterocycle Formation |

| Diazotization of Amino Group | Azo Dyes, Substituted Aromatics | Dyes & Pigments, Materials Science |

| Cross-Coupling Reactions | Fluorinated Bi-aryls, Heterocycles | Medicinal Chemistry, Agrochemicals google.com |

| Cyclization Reactions | Fluorinated Quinolines, Phenanthrolines | Medicinal Chemistry, Ligand Design nih.govresearchgate.net |

Overview of Research Trajectories in Fluorinated Nitroaniline Chemistry

The study of fluorinated nitroanilines is part of a broader trend in fluorine chemistry, which is driven by the unique properties that fluorine atoms impart to organic molecules. These properties include enhanced metabolic stability and binding affinity in drug candidates, as well as altered electronic characteristics in materials. nih.gov Current research involving these compounds is progressing along several key trajectories.

One major area of focus is the development of more efficient and selective synthetic methodologies. This includes the advancement of palladium-catalyzed cross-coupling reactions, which allow for the precise formation of C-N and C-C bonds with fluorinated substrates under milder conditions. acs.orgnih.govmdpi.com Such methods are crucial for incorporating fluorinated aniline fragments into a wide array of molecular structures. mdpi.comnih.gov The synthesis of fluorinated heterocycles from simple, already-fluorinated starting materials like fluorinated anilines is another highly active field of research. nih.govresearchgate.netmdpi.com

Another significant research trajectory is the use of computational chemistry to predict the properties and reactivity of fluorinated compounds. nih.govbohrium.commanchester.ac.uk Density Functional Theory (DFT) and other modeling techniques are employed to study molecular geometries, electronic properties, and reaction mechanisms. bohrium.comtandfonline.com These computational studies can guide experimental work by predicting NMR spectra, identifying active sites for reactions, and explaining the stability of fluorinated molecules, ultimately accelerating the design of new materials and therapeutic agents. nih.govmanchester.ac.uk

Finally, there is a continued and expanding effort to synthesize novel bioactive molecules and functional materials. This includes the creation of fluorinated inhibitors for enzymes like histone deacetylases, compounds with potential anticancer properties, and new ligands for catalysis and materials science. mdpi.comresearchgate.netnih.govopenmedicinalchemistryjournal.comresearchgate.net The trifluorophenyl motif, found in this compound, remains a valuable component in this ongoing quest for next-generation chemical entities. ontosight.ai

Table of Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 882068-89-5 |

| 3,4,5-trifluoronitrobenzene | 66684-58-0 |

| 3,4,5-trifluoro-2'-nitrobiphenyl | 1056196-56-5 |

| 3,4,5-trifluorobenzeneboronic acid | 148416-38-0 |

| 3-fluoro-4-methoxy-6-nitroaniline | Not Available |

| 2,3,4,5-tetrafluoro substituted aniline | Not Available |

Structure

2D Structure

特性

IUPAC Name |

3,4,5-trifluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-2-1-3(10)6(11(12)13)5(9)4(2)8/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHUGULFZXJYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms Involving 3,4,5 Trifluoro 2 Nitroaniline

Nucleophilic Aromatic Substitution (S_NAr) Mechanisms

Nucleophilic aromatic substitution (S_NAr) is a fundamental reaction for substituted aromatic compounds. The mechanism typically involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. nih.gov The presence of strong electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. ambeed.com

The regioselectivity of S_NAr reactions involving 3,4,5-trifluoro-2-nitroaniline is profoundly influenced by the electronic properties of the fluorine and nitro substituents. Both groups are strongly electron-withdrawing, significantly depleting the electron density of the aromatic ring and making it highly susceptible to nucleophilic attack. smolecule.com

The nitro group is one of the most powerful activating groups for S_NAr reactions, withdrawing electron density through both inductive and resonance effects. smolecule.com This activation is most pronounced at the positions ortho and para to the nitro group. nih.gov In this compound, the nitro group at the C2 position strongly activates the ring.

The three fluorine atoms further enhance the ring's electrophilicity through their potent inductive electron withdrawal. smolecule.com Critically, in the context of S_NAr, halogens act as leaving groups. Fluorine, despite being a weak leaving group in S_N2 reactions, is often the best leaving group among halogens in S_NAr. youtube.com This is because the rate-limiting step is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine, making the attached carbon more electrophilic. youtube.com The combined effect of the nitro group and multiple fluorine atoms creates a highly activated system for nucleophilic displacement, where one of the fluorine atoms is the most probable leaving group.

| Functional Group | Electronic Effect | Role in S_NAr Mechanism | Impact on Regioselectivity |

| Nitro (-NO₂) Group | Strong electron-withdrawal (Inductive & Resonance) | Activates the aromatic ring for nucleophilic attack | Stabilizes the negative charge in the Meisenheimer intermediate, directing attack to ortho and para positions. |

| Fluorine (-F) Atoms | Strong electron-withdrawal (Inductive) | Activates the ring and serves as a good leaving group | Increases the electrophilicity of the carbon atoms to which they are attached, making these sites susceptible to attack. |

Computational chemistry provides significant insights into the mechanisms of S_NAr reactions by modeling reaction pathways and characterizing transition states. smolecule.com Quantum chemical calculations have been effectively used to study the reaction pathways between halonitrobenzenes and various nucleophiles. nih.gov These studies help in understanding the energetics of the reaction, including the activation barriers for the formation of intermediates and the stability of transition states.

Oxidative and Reductive Transformation Mechanisms

The nitro and amino groups on the this compound ring are redox-active, allowing for a range of oxidative and reductive transformations.

Introduction of the Nitro Group: The synthesis of this compound is most directly achieved through the electrophilic aromatic substitution (nitration) of 3,4,5-trifluoroaniline (B67923). smolecule.com This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. magritek.com The sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aniline (B41778) ring. The amino group is a strong activating group and an ortho-, para-director; however, under the strongly acidic conditions of nitration, it is protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. The final substitution pattern is a result of the complex interplay between the directing effects of the protonated amino group and the fluorine atoms.

Reduction of the Nitro Group: The nitro group of this compound can be reduced to a primary amine, a pivotal transformation in synthetic chemistry. youtube.com This reduction is a six-electron process that proceeds through several intermediates. nih.gov The two primary mechanistic pathways are a direct hydrogenation route and a condensation route. The hydrogenation pathway, which is more common with catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid systems (e.g., Fe/HCl), involves the sequential formation of nitrosobenzene (B162901) and phenylhydroxylamine intermediates. youtube.comorientjchem.org

| Step | Intermediate Species | Transformation Description |

| 1 | Nitroarene (R-NO₂) | Initial substrate |

| 2 | Nitrosoarene (R-N=O) | Two-electron reduction of the nitro group |

| 3 | Hydroxylamine (B1172632) (R-NHOH) | Two-electron reduction of the nitroso group |

| 4 | Amine (R-NH₂) | Two-electron reduction of the hydroxylamine |

The nitroso intermediate is often difficult to detect as its reduction to the hydroxylamine is typically much faster than the initial reduction of the nitro group. nih.gov

Chemoselectivity is a key challenge in the transformation of multi-functionalized molecules like this compound. For instance, it is often desirable to reduce the nitro group without affecting the fluorine substituents. The C-F bonds on an aromatic ring are generally stable, but under harsh reductive conditions, hydrodefluorination can occur.

The choice of reducing agent is critical for achieving high chemoselectivity. Mild reducing systems, such as iron powder in the presence of an acid like HCl, are known to be effective for the selective reduction of nitro groups while tolerating other functional groups. youtube.com Similarly, certain iron-based catalysts using formic acid as a hydrogen source have demonstrated excellent functional group tolerance, enabling the clean conversion of nitroarenes to anilines at mild conditions. organic-chemistry.org Catalytic transfer hydrogenation is another method that often provides high selectivity for nitro group reduction in the presence of sensitive functionalities like halogens.

Intramolecular Interactions and Conformation Effects on Reactivity

The spatial arrangement and interactions between the adjacent amino, nitro, and fluoro groups in this compound can significantly affect its conformation and, consequently, its chemical reactivity.

Table of Compounds

Synthesis of Conjugated Systems (e.g., 2-(3,4,5-Trifluoro-2-nitroanilino)ethene-1,1,2-tricarbonitrile)

The nucleophilic character of the amino group in this compound allows for its reaction with highly electrophilic alkenes to form extended π-conjugated systems. A key example of such a reaction is the synthesis of donor-acceptor (D-A) substituted ethylenes.

One such target molecule is 2-(3,4,5-Trifluoro-2-nitroanilino)ethene-1,1,2-tricarbonitrile. This type of compound is typically synthesized through a nucleophilic vinylic substitution reaction. The reaction involves the addition of the aniline derivative to an electron-deficient alkene, such as tetracyanoethylene (B109619) (TCNE), followed by the elimination of a leaving group (in this case, a cyanide group). The strong electron-withdrawing nature of the cyano groups polarizes the ethylenic bond, making it highly susceptible to nucleophilic attack by the amino group of this compound. The resulting molecule possesses a significant intramolecular charge-transfer character, which is of interest for applications in nonlinear optics and organic electronics.

A general three-component, one-step reaction has been developed to synthesize similar nitrile compounds, demonstrating a versatile method for creating complex molecules from simple precursors like malononitrile. fluorine1.ru

Table 1: Representative Reaction for Synthesis of Conjugated Systems

| Reactant A | Reactant B | Catalyst/Conditions | Product Type |

|---|

Preparation of Heterocyclic Scaffolds

The functional groups of this compound serve as ideal starting points for constructing various heterocyclic systems, which are core structures in many pharmaceuticals and functional materials.

The synthesis of benzimidazole (B57391) and quinoxaline (B1680401) derivatives from this compound first requires the chemical reduction of the nitro group to an amine. This transformation yields the highly reactive intermediate, 3,4,5-trifluoro-o-phenylenediamine. This intermediate is typically not isolated and is used in situ for subsequent cyclization reactions.

Benzimidazole Synthesis: The standard and efficient protocol for benzimidazole formation is the Phillips condensation method. This involves the one-pot reductive cyclocondensation of the parent o-nitroaniline with various aldehydes. pcbiochemres.com The reaction is often catalyzed by acids or promoted by metal catalysts that facilitate the initial reduction. Using zinc dust and sodium bisulfite in an aqueous medium is an effective and environmentally conscious method for this transformation. pcbiochemres.com This approach offers high atom economy and operational simplicity.

Quinoxaline Synthesis: Quinoxalines are synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound (e.g., glyoxal, benzil). Following the in-situ reduction of this compound, the resulting diamine readily reacts with the dicarbonyl species, typically under mild acidic or thermal conditions, to form the fused pyrazine (B50134) ring of the quinoxaline scaffold. researchgate.netresearchgate.net Various catalysts, including metal hydroxides like Co(OH)₂ and Cu(OH)₂, have been explored to improve reaction yields and selectivity. researchgate.net

Table 2: General Synthesis of Heterocycles from this compound

| Target Heterocycle | Required Co-reactant | Key Intermediate | General Conditions |

|---|---|---|---|

| Benzimidazole | Aldehyde (R-CHO) | 3,4,5-Trifluoro-o-phenylenediamine | Reductive cyclocondensation (e.g., Zn/NaHSO₃ in water) pcbiochemres.com |

Triazoles are a significant class of nitrogen-containing heterocycles with wide-ranging applications. nih.gov The synthesis of 1,2,3-triazole derivatives from this compound can be achieved through a multi-step sequence.

First, the aniline is converted to an azide (B81097). This is accomplished via a diazotization reaction, where the primary amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment of the diazonium salt with sodium azide yields the corresponding aryl azide, 1-azido-3,4,5-trifluoro-2-nitrobenzene.

This azide intermediate is a key building block for the Huisgen 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry." beilstein-journals.org The reaction of the aryl azide with a terminal or internal alkyne, frequently catalyzed by copper(I) species, regioselectively yields 1,4-disubstituted 1,2,3-triazoles. mdpi.com This method is highly efficient and tolerates a wide variety of functional groups, allowing for the creation of a diverse library of trifluoro-nitrophenyl-substituted triazoles.

Applications in Material Science Precursors

The electronic structure of this compound makes it a valuable building block for precursors to advanced materials. The combination of fluorine and nitro groups imparts a strong electron-withdrawing character, which can be used to tune the optical and electronic properties of polymers and other organic materials. smolecule.com

Derivatives of this compound are investigated for their potential in:

Nonlinear Optical (NLO) Materials: The significant dipole moment and hyperpolarizability arising from the donor (amino) and acceptor (nitro, fluoro) groups make its derivatives candidates for NLO applications.

Organic Electronics: The electron-deficient nature of the aromatic ring can be exploited in the design of n-type organic semiconductors for use in organic field-effect transistors (OFETs) or as electron-transporting layers in organic light-emitting diodes (OLEDs). ossila.com

High-Performance Polymers: Incorporation of this fluorinated moiety into polymer backbones, such as polyimides or polyamides, can enhance thermal stability, chemical resistance, and modify dielectric properties due to the presence of fluorine atoms.

Derivatization for Analytical Probes and Sensing Methodologies

Nitroaniline derivatives are frequently employed in the design of chemical sensors and fluorescent probes. nih.gov The nitro group often acts as a fluorescence quencher through mechanisms like photoinduced electron transfer (PET). researchgate.net Derivatization of this compound allows for the development of "turn-on" or "turn-off" fluorescent probes.

A typical design strategy involves attaching a fluorophore to the this compound scaffold through a linker that can be selectively cleaved by a specific analyte.

Probe Design: A fluorescent reporter molecule is covalently linked to the aniline, often at the amino group. In this "off" state, the fluorescence of the reporter is quenched by the proximate nitro-aromatic system.

Analyte Recognition: A recognition site, designed to interact specifically with the target analyte (e.g., an enzyme, a reactive oxygen species, or a metal ion), is also incorporated.

Signal Transduction: Upon reaction with the analyte, the linker is cleaved, releasing the fluorophore from the quenching influence of the nitroaniline moiety. This results in a significant increase in fluorescence intensity, providing a detectable signal.

The trifluoromethyl groups present in related compounds have been utilized in the design of near-infrared (NIR) fluorescent probes, for instance, in detecting superoxide (B77818) anions. mdpi.com This demonstrates the utility of fluorinated scaffolds in creating sophisticated analytical tools for biological and environmental sensing.

Theoretical and Computational Investigations of 3,4,5 Trifluoro 2 Nitroaniline

Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for modeling the properties of complex organic molecules like 3,4,5-Trifluoro-2-nitroaniline. nih.govnih.gov DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311G(d,p) or 6-311++G(d,p), have proven effective in accurately predicting the geometric and electronic characteristics of substituted anilines. nih.govniscpr.res.inscholarsresearchlibrary.comresearchgate.net These computational approaches allow for a detailed examination of the molecule's optimized geometry, electronic structure, and charge distribution, which are fundamental to its chemical behavior.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For substituted nitroanilines, key structural parameters include the planarity of the functional groups with respect to the aromatic ring and the potential for intramolecular interactions. core.ac.uk

| Bond | Typical Calculated Bond Length (Å) | Reference Compound |

|---|---|---|

| C-NH₂ | ~1.347 | 5-Methyl-2-nitroaniline nih.gov |

| C-NO₂ | ~1.45 - 1.48 | 5-Methyl-2-nitroaniline nih.gov, 4-Nitroaniline (B120555) niscpr.res.in |

| N-O (Nitro Group) | ~1.23 - 1.25 | 5-Methyl-2-nitroaniline nih.gov, 4-Nitroaniline niscpr.res.in |

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic transition energies. niscpr.res.inresearchgate.netresearchgate.net A smaller energy gap generally implies higher chemical reactivity and a greater ease of electronic excitation. thaiscience.info

| Compound | Calculation Method | HOMO-LUMO Gap (eV) |

|---|---|---|

| 4-Nitroaniline | DFT/B3LYP/6-311++G(d,p) | ~4.24 researchgate.net |

| 5-Nitro-2-fluoroaniline | DFT | ~3.87 researchgate.net |

| 2-Nitro-5-fluoroaniline | DFT | ~3.98 researchgate.net |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface, thereby identifying regions prone to electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would display regions of negative potential (typically colored red or yellow) around the highly electronegative oxygen atoms of the nitro group and the fluorine atoms, making these the most likely sites for interaction with electrophiles. thaiscience.info Regions of positive potential (colored blue) would be concentrated around the hydrogen atoms of the amino group, indicating the primary sites for nucleophilic attack. researchgate.net

The electronic structure of this compound is dominated by intramolecular charge transfer (ICT). This phenomenon arises from the electronic push-pull nature of the molecule, where the electron-donating amino group pushes electron density through the π-conjugated benzene (B151609) ring to the electron-withdrawing nitro group. chemrxiv.orgnih.gov The fluorine atoms also contribute significantly to the electron-withdrawing nature of the molecule through their strong inductive effects.

Natural Bond Orbital (NBO) analysis is a computational technique used to study these charge transfer interactions by analyzing the delocalization of electron density between occupied and unoccupied orbitals. researchgate.netspectroscopyonline.com In this molecule, NBO analysis would quantify the donation of electron density from the lone pair of the amino nitrogen into the π* antibonding orbitals of the aromatic ring. This delocalization extends to the π* orbitals of the nitro group, confirming the charge transfer pathway. The distribution of atomic charges, often calculated via Mulliken population analysis, further illustrates the ICT, showing a net positive charge on the amino group and a net negative charge accumulating on the nitro group and fluorine atoms. spectroscopyonline.com

The substituents on the benzene ring significantly influence its aromaticity and electronic properties through a combination of inductive and resonance effects. The amino group is a powerful activating group, donating its lone pair of electrons into the ring via a resonance (+R) effect, which increases the ring's electron density. libretexts.orgmasterorganicchemistry.com Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the ring through both a powerful inductive (-I) effect and a resonance (-R) effect. libretexts.orgmasterorganicchemistry.com The fluorine atoms are also deactivating, primarily through a strong -I effect that outweighs their weaker +R effect. nih.gov

Vibrational Spectroscopy Simulations

Computational simulations are indispensable for the interpretation of vibrational spectra, such as Infrared (IR) and Raman spectroscopy. brehm-research.de By calculating the harmonic vibrational frequencies using methods like DFT, it is possible to predict the positions of absorption bands and Raman shifts. scholarsresearchlibrary.comresearchgate.net These theoretical spectra serve as a crucial guide for assigning the specific molecular motions—stretching, bending, and torsional vibrations—to the experimentally observed spectral peaks. niscpr.res.in For complex molecules, calculated frequencies are often multiplied by a scaling factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. niscpr.res.inscholarsresearchlibrary.com

The simulated IR and Raman spectra of this compound would be characterized by vibrational modes associated with its specific functional groups. The analysis of these spectra allows for a detailed structural confirmation.

Key predicted vibrational modes include:

Amino (-NH₂) Group Vibrations: Symmetric and asymmetric N-H stretching modes are expected in the 3300-3500 cm⁻¹ region. N-H bending (scissoring) vibrations typically appear around 1600-1650 cm⁻¹.

Nitro (-NO₂) Group Vibrations: Strong, characteristic bands for the asymmetric and symmetric stretching vibrations of the NO₂ group are predicted to appear around 1500-1570 cm⁻¹ and 1320-1370 cm⁻¹, respectively. scholarsresearchlibrary.comresearchgate.net

C-F Vibrations: Carbon-fluorine stretching modes are expected to produce strong absorptions in the IR spectrum, typically in the 1100-1400 cm⁻¹ region.

Aromatic Ring Vibrations: C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically occur in the 1400-1600 cm⁻¹ range.

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretching | 3300 - 3500 |

| N-H Bending | 1600 - 1650 | |

| Nitro (-NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Symmetric Stretching | 1320 - 1370 | |

| Aromatic C-F | C-F Stretching | 1100 - 1400 |

| Benzene Ring | Aromatic C-H Stretching | 3000 - 3100 |

| Aromatic C=C Stretching | 1400 - 1600 |

Advanced Spectroscopic Property Modeling

Computational chemistry offers powerful tools to predict and understand the spectroscopic properties of molecules like this compound, providing insights that complement experimental data.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of NMR chemical shifts through computational methods is a crucial step in the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR is a particularly sensitive probe of the local electronic environment. While specific computational studies on the NMR chemical shifts of this compound are not readily found, the methodologies for such predictions are well-established.

Theoretical calculations, typically using Density Functional Theory (DFT) and ab initio methods, can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, from which chemical shifts are derived. The choice of functional and basis set is critical for achieving high accuracy.

For analogous fluorinated aromatic compounds, studies have shown that a combination of theoretical calculations and experimental data can lead to precise structural assignments. The large chemical shift range of ¹⁹F makes it an excellent nucleus for observing subtle changes in molecular structure and conformation. Computational models can help to interpret these complex spectra, including the effects of spin-spin coupling between fluorine, hydrogen, and carbon nuclei.

Table 1: Representative Theoretical NMR Chemical Shift Prediction Methods

| Method | Basis Set | Application |

|---|---|---|

| GIAO-DFT | 6-311+G(2d,p) | Prediction of ¹H, ¹³C, and ¹⁹F chemical shifts in fluorinated organic molecules. |

It is important to note that the accuracy of predicted chemical shifts can be influenced by solvent effects, which can be modeled using implicit or explicit solvent models in the calculations.

Nonlinear Optical (NLO) Property Assessment

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Nitroaniline derivatives are a well-studied class of NLO compounds due to the charge-transfer characteristics between the electron-donating amino group and the electron-withdrawing nitro group. The introduction of fluorine atoms can further modulate these properties.

The key NLO properties at the molecular level are the polarizability (α) and the first hyperpolarizability (β). Computational methods, particularly DFT, are widely used to predict these properties. The choice of functional is crucial, with range-separated hybrid functionals often providing a good balance of accuracy and computational cost for describing charge-transfer excitations that are critical for NLO response.

Table 2: Calculated NLO Properties for para-Nitroaniline (pNA) as a Reference

| Property | Computational Method | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment (μ) | DFT/B3LYP | ~7.0 |

| Polarizability (α) | DFT/B3LYP | ~85 |

Thermochemical Studies from Computational Methods

Computational thermochemistry provides a powerful means to determine the energetic properties of molecules, which are fundamental to understanding their stability and reactivity.

Calculation of Enthalpies of Formation and Sublimation

The standard enthalpy of formation (ΔfH°) is a key thermochemical parameter that quantifies the energy change when a compound is formed from its constituent elements in their standard states. High-level ab initio methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) theories, are capable of calculating gas-phase enthalpies of formation with high accuracy, often within a few kJ/mol of experimental values.

For the solid state, the enthalpy of formation can be derived from the gas-phase value by considering the enthalpy of sublimation (ΔHsub). The enthalpy of sublimation, which is the energy required to transition a substance from the solid to the gaseous state, can be challenging to measure experimentally. Computational methods can predict ΔHsub by calculating the intermolecular forces in the crystal lattice.

While specific calculated values for the enthalpy of formation and sublimation of this compound are not documented in the searched literature, data for related compounds like p-nitroaniline are available and serve as a benchmark for computational approaches.

Table 3: Thermochemical Data for p-Nitroaniline

| Property | Value (kJ/mol) |

|---|---|

| Solid phase enthalpy of formation at standard conditions (ΔfH°solid) | -66.5 |

These values are crucial for chemical process design and safety analysis, particularly for energetic materials.

Advanced Analytical Characterization of 3,4,5 Trifluoro 2 Nitroaniline and Its Reaction Products

High-Resolution Spectroscopic Techniques

Spectroscopic techniques are fundamental to the structural analysis of 3,4,5-Trifluoro-2-nitroaniline, providing detailed information on its molecular framework, functional groups, and electronic system.

NMR spectroscopy is the cornerstone for determining the precise molecular structure of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and environment.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature a signal for the single aromatic proton and a broad signal for the two amine (NH₂) protons. The aromatic proton's chemical shift would be influenced by the surrounding fluorine atoms and the electron-withdrawing nitro group. For comparison, the aromatic protons in 2-nitroaniline (B44862) appear in the range of 6.6 to 8.1 ppm. chemicalbook.com The amine protons' signal is often broad due to quadrupole effects and exchange with trace amounts of water; its chemical shift can vary.

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The chemical shifts are significantly influenced by the attached substituents. Carbons bonded to fluorine will exhibit large one-bond C-F coupling constants. The carbon attached to the nitro group (C2) would be shifted downfield, while the carbon attached to the amino group (C1) would be shifted upfield relative to benzene (B151609). The carbons bonded to fluorine (C3, C4, C5) will also have their chemical shifts significantly impacted.

¹⁹F NMR: This is a crucial technique for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would display three distinct signals for the fluorine atoms at the C3, C4, and C5 positions. The chemical shifts and coupling patterns (F-F and F-H couplings) would confirm their relative positions on the aromatic ring.

| Nucleus | Expected Chemical Shift (ppm) Range | Key Features and Expected Coupling |

| ¹H | Aromatic H: ~7.0-8.0Amine (NH₂): Variable, broad | Aromatic proton signal will likely be a multiplet due to coupling with adjacent fluorine atoms (³JHF, ⁴JHF). |

| ¹³C | ~100-160 | Six distinct aromatic signals. Carbons attached to F will show large ¹JCF coupling. C-NO₂ and C-NH₂ carbons will be significantly shifted. |

| ¹⁹F | Variable, dependent on standard | Three distinct signals for F3, F4, and F5. Complex splitting patterns due to F-F and F-H couplings will be observed, confirming substitution pattern. |

FTIR and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of the functional groups within the molecule, serving as a molecular fingerprint.

FTIR Spectroscopy: The FTIR spectrum is dominated by absorptions from polar bonds. Key expected vibrational bands for this compound include:

N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group.

N-O Stretching: Strong, characteristic bands for the nitro (-NO₂) group, typically appearing around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

C-F Stretching: Strong absorption bands in the 1100-1400 cm⁻¹ region are characteristic of the C-F bonds.

Aromatic C=C Stretching: Bands of medium intensity in the 1450-1600 cm⁻¹ region.

N-H Bending: A scissoring mode for the amine group typically appears around 1600-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric N-O stretch of the nitro group is often a very strong band in the Raman spectrum. researchgate.net Aromatic ring vibrations also typically produce strong Raman signals. nih.gov For ortho-substituted nitroanilines, resonance Raman spectra can provide evidence for structural changes between the ground and excited electronic states. aip.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical) |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | FTIR |

| C-H Aromatic Stretch | 3000 - 3100 | FTIR, Raman |

| N-H Scissoring | 1600 - 1650 | FTIR |

| C=C Aromatic Ring Stretch | 1450 - 1600 | FTIR, Raman |

| NO₂ Asymmetric Stretch | 1500 - 1560 | FTIR |

| NO₂ Symmetric Stretch | 1300 - 1370 | FTIR, Raman (often strong) |

| C-N Stretch | 1250 - 1350 | FTIR |

| C-F Stretch | 1100 - 1400 | FTIR (strong) |

UV-Vis spectroscopy probes the electronic transitions within the molecule, providing information about the conjugated π-system. The spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* transitions. libretexts.org The amino group (-NH₂) acts as an electron-donating group (auxochrome) and the nitro group (-NO₂) as a strong electron-withdrawing group (chromophore), which together create a "push-pull" system that extends conjugation and shifts absorption to longer wavelengths (bathochromic shift) compared to benzene.

The presence of fluorine atoms, being highly electronegative, can influence the energy of the molecular orbitals, potentially leading to a shift in the absorption maximum (λmax). The solvent polarity can also significantly affect the λmax, with more polar solvents often stabilizing the excited state and causing a redshift. chemrxiv.org For example, the UV-Vis spectrum of 4-nitroaniline (B120555) shows a strong absorption peak around 380-400 nm, which is attributed to an intramolecular charge transfer transition. researchgate.netacs.org A similar strong charge-transfer band would be expected for this compound.

Advanced Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of this compound and for elucidating its structure through fragmentation analysis.

ESI-MS is a soft ionization technique ideal for polar molecules like nitroanilines. Studies on fluoronitroaniline isomers have shown that they are readily analyzed in negative-ion mode, forming a molecular anion [M]⁻ or a deprotonated species [M-H]⁻. nih.gov

Fragmentation induced in the mass spectrometer (e.g., by increasing cone voltage) is crucial for differentiating isomers. The fragmentation patterns are highly dependent on the substitution pattern of the fluorine and nitro groups on the aromatic ring. nih.govnih.gov For ortho-nitroanilines, characteristic fragmentation pathways often involve interactions with the adjacent amino group. Common fragmentation pathways for trifluoronitroanilines include the loss of neutral molecules like NO₂ and NO. nih.govresearchgate.net

| Precursor Ion (m/z) | Expected Fragment Ion | Neutral Loss | Significance |

| [M-H]⁻ | [M-H-NO₂]⁻ | NO₂ (46 Da) | Loss of the nitro group is a common pathway for nitroaromatics. |

| [M-H]⁻ | [M-H-NO]⁻ | NO (30 Da) | Loss of nitric oxide is also frequently observed. researchgate.net |

| [M-H-NO]⁻ | [M-H-NO-HF]⁻ | HF (20 Da) | Subsequent loss of hydrogen fluoride (B91410) can occur from fluorinated precursors. nih.gov |

The relative abundances of these fragment ions can create a unique mass spectral fingerprint, allowing for the differentiation of this compound from its isomers. nih.gov

Both GC-MS and LC-MS are essential hyphenated techniques for separating this compound from impurities and confirming its identity.

GC-MS: This technique is suitable for volatile and thermally stable compounds. While aniline (B41778) derivatives can be analyzed by GC-MS, their polarity can lead to poor peak shape and thermolability can be a concern. d-nb.infochromatographyonline.com Derivatization is sometimes required to improve volatility and thermal stability. nih.gov The mass spectrometer, typically using electron ionization (EI), provides reproducible fragmentation patterns that can be compared against spectral libraries for identity confirmation. ajrconline.org

LC-MS: This is often the preferred method for analyzing polar and thermolabile compounds like nitroanilines, as it avoids high temperatures and does not require derivatization. d-nb.infochromatographyonline.com Reversed-phase HPLC is commonly used for separation. Coupled with ESI-MS (as described in 6.2.1), LC-MS provides excellent sensitivity and selectivity for confirming the identity and assessing the purity of this compound in complex mixtures or as a final product. d-nb.info It is particularly advantageous over GC-MS for analyzing reaction mixtures and potential polar by-products.

X-ray Crystallography for Solid-State Structure Determination

The precise solid-state molecular structure of this compound has not been extensively detailed in publicly accessible crystallographic databases. However, analysis of closely related substituted nitroaniline compounds through X-ray crystallography provides significant insights into the likely structural characteristics of this molecule. The interplay of the trifluoro-substituted phenyl ring with the ortho-nitro and amino groups is expected to dictate a planar molecular conformation, influenced by intramolecular hydrogen bonding and steric effects.

Crystallographic studies of analogous compounds, such as 2-methyl-5-nitroaniline (B49896) and p-nitroaniline hydrochloride, reveal common packing motifs and intermolecular interactions that are likely to be relevant to this compound. For instance, the crystal structure of 2-methyl-5-nitroaniline is monoclinic, belonging to the P21/n space group core.ac.uk. It is anticipated that this compound would also crystallize in a common space group, with intermolecular hydrogen bonds between the amino group of one molecule and a nitro group or fluorine atom of a neighboring molecule playing a crucial role in the crystal lattice formation. The presence of multiple fluorine atoms would likely introduce additional F···H and F···F interactions, further influencing the packing arrangement.

A hypothetical representation of the crystallographic data for this compound, based on known structures of similar molecules, is presented in the table below.

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar |

| a (Å) | ~9-10 |

| b (Å) | ~5-6 |

| c (Å) | ~13-14 |

| β (°) | ~90-95 |

| Volume (ų) | ~750-850 |

| Z | 4 |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its reaction products from complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable, with the choice of method often depending on the volatility and thermal stability of the analytes.

High Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of nitroaromatic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most conventional and effective approach. The separation of positional isomers of nitroanilines has been successfully demonstrated on various stationary phases.

A C18 column is a common choice for the separation of such aromatic compounds. However, for compounds with fluorine substituents, a pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity due to specific interactions like dipole-dipole and π-π interactions between the fluorinated phase and the analyte chromatographyonline.com. The separation of positional isomers of nitroanilines has been achieved using acetonitrile/water or methanol/water mobile phases rsc.orgresearchgate.net. A UV detector is typically employed for detection, as nitroanilines exhibit strong absorbance in the UV region.

A representative HPLC method for the analysis of this compound is detailed in the table below.

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or PFP |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like halogenated nitroaromatics. Given the nature of this compound, GC would be a suitable method for its analysis, particularly when coupled with a sensitive detector like an electron capture detector (ECD) or a mass spectrometer (MS).

The separation of nitroaromatic compounds by GC is well-established epa.gov. A mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), is often used. The oven temperature program is crucial for achieving good resolution between the target analyte and any potential isomers or impurities. An ECD is highly sensitive to halogenated and nitro-containing compounds, making it an excellent choice for trace analysis. GC-MS provides the added advantage of structural confirmation through the mass spectrum of the eluted compound.

A plausible GC method for the analysis of this compound is outlined in the table below.

| Parameter | Typical Conditions |

|---|---|

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Future Directions and Interdisciplinary Research on 3,4,5 Trifluoro 2 Nitroaniline

Development of Sustainable Synthesis Routes for Fluorinated Nitroanilines

The traditional synthesis of fluorinated nitroanilines often involves harsh reagents and conditions, such as the use of concentrated nitric and sulfuric acids for nitration smolecule.com. Future research is increasingly focused on developing greener, safer, and more efficient synthetic methodologies.

Key areas of development include:

Mechanochemical Methods: Solid-state synthesis through mechanochemistry is an emerging environmentally friendly alternative. Protocols using potassium fluoride (B91410) (KF) and quaternary ammonium (B1175870) salts have demonstrated rapid and efficient fluorination of N-heteroaryl halides without the need for toxic, high-boiling point solvents rsc.org. Adapting such solvent-free approaches to the synthesis and modification of fluorinated nitroanilines could drastically reduce waste and energy consumption rsc.org.

Alternative Reagents and Solvents: Research into less hazardous reagents and recyclable solvent systems is crucial. For instance, the use of ionic liquids as solvents in related syntheses has been explored, offering potential for catalyst recycling and improved reaction control google.com. The development of processes that use water as a solvent or minimize the use of volatile organic compounds aligns with the principles of green chemistry instras.comeurekalert.org. One innovative approach involves using an acidic ionic liquid as both a catalyst and co-solvent for fluorination processes at mild temperatures dtu.dk.

Exploration of Novel Catalytic Systems for Enhanced Efficiency

Catalysis is central to improving the efficiency and selectivity of reactions involving fluorinated nitroanilines, from their synthesis to their subsequent transformations. Future research is geared towards designing highly active, selective, and reusable catalysts.

The reduction of the nitro group to an amine is a key transformation. While palladium on carbon (Pd/C) is a common catalyst for hydrogenating nitroaromatics, challenges such as hydrodefluorination can occur, reducing yield and purity google.com. Novel catalytic systems are being investigated to overcome these limitations.

Table 1: Comparison of Catalytic Systems for Reactions involving Fluorinated Nitroaromatics

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Ruthenium-carbon & Tetrabutylammonium (B224687) fluoride | Reduction of 3,4,5-trifluoronitrobenzene | Inhibits loss of fluorine atoms, reducing byproducts. google.com | google.com |

| Nickel/Cobalt Complexes with N/P-containing ligands | Reductive hydrodefluorination | High catalytic activity, shortens reaction time. google.com | google.com |

| Copper Ferrite (B1171679) (CuFe₂O₄) Nanoparticles | Reduction of nitroanilines | Magnetically recoverable, reusable for multiple cycles, environmentally friendly. nih.gov | nih.gov |

| Palladium on carbon (Pd/C) | Hydrogenation of nitro groups | Widely used, effective for standard reductions. google.com | google.com |

Future exploration will likely focus on:

Heterogeneous Nanocatalysts: Systems like copper ferrite (CuFe₂O₄) nanoparticles are gaining attention because they are effective, economical, and can be easily recovered using magnetic separation for reuse over multiple cycles nih.gov.

Composite Catalysts: The combination of a primary catalyst (e.g., ruthenium on carbon) with a co-catalyst or additive (e.g., tetrabutylammonium fluoride) has been shown to improve selectivity by preventing unwanted side reactions like defluorination during the reduction of 3,4,5-trifluoronitrobenzene google.com.

Bimetallic and Doped Catalysts: The addition of a second metal, such as cobalt and platinum doped onto a zeolite support, can enhance catalytic activity and selectivity by modifying the acidic properties of the catalyst surface mdpi.com.

Expansion of Derivatization Strategies for Advanced Materials and Functional Molecules

3,4,5-Trifluoro-2-nitroaniline serves as a versatile intermediate for synthesizing more complex molecules with tailored properties smolecule.com. The unique electronic profile imparted by its fluorine and nitro substituents makes it a valuable precursor for advanced materials.

Future derivatization strategies will likely target applications in:

Organic Electronics: The electron-withdrawing nature of the fluoro and nitro groups can be exploited to create materials with specific optical or electronic characteristics smolecule.com. The precursor, 3,4,5-trifluoroaniline (B67923), is already used in the development of quasi-2D perovskites for light-emitting diodes (LEDs), demonstrating the potential of this structural motif in optoelectronics ossila.com.

Liquid Crystals: The related compound 3,4,5-trifluoroaniline is a known raw material for preparing liquid crystal materials google.com. Further functionalization of this compound could lead to novel liquid crystalline compounds with unique phase behaviors and electro-optical properties.

Bioactive Molecules: The introduction of fluorine atoms into drug molecules is a common strategy to enhance metabolic stability, binding affinity, and bioavailability smolecule.com. The reactive amino and nitro groups on the this compound ring provide handles for further chemical modification, such as diazotization and coupling reactions, to build complex, potentially bioactive scaffolds smolecule.com.

Synergistic Approaches Combining Experimental and Computational Chemistry for Predictive Modeling

The integration of computational chemistry with experimental synthesis and characterization is a powerful strategy for accelerating the discovery and development of new molecules and materials. This interdisciplinary approach allows for the prediction of molecular properties, reaction outcomes, and material performance before committing significant laboratory resources.

Future research directions in this area include:

Predictive Modeling of Properties: Quantum chemistry calculations, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of this compound and its derivatives nih.govresearchgate.net. This allows researchers to understand how structural modifications influence factors like stability, reactivity, and noncovalent interactions, which is crucial for designing new functional materials nih.govemerginginvestigators.org.

Machine Learning (ML) for QSAR: By combining computational descriptors with ML algorithms, researchers can develop Quantitative Structure-Activity Relationship (QSAR) models. Such models have been successfully used to predict the mutagenic activity of other nitroaromatic compounds based on their electronic properties nih.gov. This approach can be extended to predict the desired (and undesired) properties of new derivatives of this compound, guiding synthetic efforts towards candidates with optimal profiles nih.govresearchgate.net.

Reaction Mechanism and Catalyst Design: Computational studies can elucidate reaction mechanisms, helping to optimize conditions and design more efficient catalysts. By modeling the interactions between reactants, intermediates, and catalytic surfaces, researchers can gain insights that are difficult to obtain through experimental means alone, leading to the rational design of novel catalytic systems nih.gov.

This synergistic approach bridges theoretical predictions with real-world applications, providing a robust framework for exploring the full potential of this compound in the next generation of advanced materials and functional molecules nih.gov.

Q & A

Q. What are the established synthetic routes for 3,4,5-Trifluoro-2-nitroaniline, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves nitration of 3,4,5-trifluoroaniline. Key steps include:

- Nitration Protocol : Use a mixed acid system (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize side reactions like over-nitration or ring sulfonation.

- Purification : Recrystallization from ethanol/water mixtures improves purity, as residual acids or isomers (e.g., para-nitro derivatives) may form .

- Monitoring : Reaction progress is tracked via TLC (silica gel, hexane/ethyl acetate 4:1) or HPLC (C18 column, acetonitrile/water mobile phase).

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ −60 to −70 ppm for CF₃ groups); ¹H NMR detects aromatic protons (δ 7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 193.0 (calculated for C₆H₄F₃N₂O₂).

- IR Spectroscopy : Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (C-F stretches) validate functional groups .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritant: H315, H319 ).

- Ventilation : Conduct reactions in fume hoods due to potential nitro group-derived toxic vapors.

- Storage : Store at 2–8°C in amber glass vials under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in the synthesis of this compound?

Methodological Answer:

- Solvent Selection : Replace H₂SO₄ with acetic anhydride as a milder protonating agent to reduce side reactions.

- Catalysis : Add NaNO₂ or FeCl₃ to accelerate nitration kinetics while maintaining regioselectivity .

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor nitro group incorporation and adjust reagent stoichiometry dynamically .

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

- Functional Selection : Employ the B3LYP hybrid functional with a 6-311++G(d,p) basis set to model electron density and frontier orbitals (HOMO-LUMO gaps) .

- Charge Distribution : Calculate Mulliken charges to identify electrophilic sites (e.g., nitro group at C2) for nucleophilic substitution reactions .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvation effects on reactivity .

Q. What strategies resolve contradictions in reported reactivity data for fluorinated nitroanilines?

Methodological Answer:

- Reproducibility Checks : Validate conflicting studies by replicating conditions (e.g., solvent polarity, temperature) using standardized reagents.

- Isolation of Intermediates : Use stopped-flow NMR to capture transient species (e.g., Meisenheimer complexes in nucleophilic aromatic substitution) .

- Meta-Analysis : Compare datasets across fluorinated analogs (e.g., 2,4,6-Trifluoroaniline ) to identify substituent effects on reaction pathways.

Q. How can degradation pathways of this compound under stress conditions be systematically studied?

Methodological Answer:

- Forced Degradation : Expose the compound to UV light (254 nm), heat (60°C), or acidic/basic media (pH 1–13) and analyze products via LC-MS.

- Mechanistic Probes : Isotope labeling (¹⁵N-nitro group) tracks nitro reduction to amine or nitroso intermediates .

- Computational Modeling : Use DFT to predict bond dissociation energies (BDEs) and identify labile sites (e.g., C-F vs. C-NO₂ cleavage) .

Q. What methodologies elucidate the biological interactions of this compound?

Methodological Answer:

- Toxicity Screening : Perform MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity (IC₅₀ values).

- Molecular Docking : Simulate binding to cytochrome P450 enzymes using AutoDock Vina; prioritize nitro group interactions with heme iron .

- Metabolite Profiling : Incubate with liver microsomes and identify phase I/II metabolites via UPLC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。